木贼素乙酸酯

描述

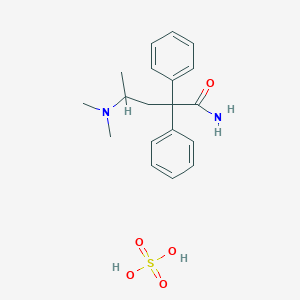

Taraxerol is a naturally-occurring pentacyclic triterpenoid . It exists in various higher plants, including Taraxacum officinale (Asteraceae), Alnus glutinosa (Betulaceae), Litsea dealbata (Lauraceae), Skimmia spp. (Rutaceae), Dorstenia spp. (Moraceae), Maytenus spp. (Celastraceae), and Alchornea latifolia (Euphobiaceae) . Taraxerol acetate is a derivative of taraxerol .

Synthesis Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol .Molecular Structure Analysis

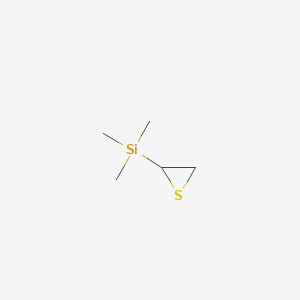

Taraxerol is an oleanan-3-ol with an alpha-methyl substituent at position 13, a missing methyl group at position 14, and a double bond between 14 and 15 . The dominant biological stereoisomer in plant leaves and in sediments has the taraxer-14-en-3β-ol configuration .Chemical Reactions Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is then oxidised by NADPH and O2 to produce 2,3-oxidosqualene, which results in the reduction of NADPH into NADP+ and O2 to H2O .Physical And Chemical Properties Analysis

Taraxerol is a colorless solid under room temperature with an estimated melting point of 283.50 °C and boiling point of 490.70 °C . It is practically insoluble in water . Taraxerol acetate has a molecular formula of C32H52O2 and an average mass of 468.754 Da .科学研究应用

Medicinal Properties and Drug Development

Specific Scientific Field

This application falls under the field of Biomedicine and Pharmacology .

Summary of the Application

Taraxerol is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has been extensively investigated for its medicinal and pharmacological properties . It has received major attention for its potential use as a therapeutic agent for the treatment of various diseases .

Methods of Application or Experimental Procedures

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol .

Results or Outcomes

Taraxerol has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques .

Anti-inflammatory Effects

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

Taraxerol has been studied for its anti-inflammatory effects .

Methods of Application or Experimental Procedures

The molecular mechanism of the anti-inflammatory effects of taraxerol and its interactions with many molecular targets, including NF-κB, MAPKs, and COX have been studied .

Results or Outcomes

The effects of taraxerol on oxidative stress, cell function, and inflammatory cell signaling have been comprehensively described .

Anti-Cancer Properties

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Taraxerol acetate has been studied for its potential anti-cancer properties . It has been found to inhibit the growth of human gastric adenocarcinoma cells, induce apoptosis, and block the cell cycle in the G2/M phase .

Methods of Application or Experimental Procedures

The underlying mechanism of action of Taraxerol acetate in gastric cancer is still unclear . However, it has been shown to induce apoptosis of HeLa cells via the mitochondrial pathway .

Results or Outcomes

A study showed that Taraxerol acetate induced apoptosis, autophagy, cell cycle arrest, and cell migration in human glioblastoma cells and a mouse xenograft model .

Anti-Oxidative Effects

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Taraxerol has been studied for its anti-oxidative effects .

Methods of Application or Experimental Procedures

The molecular mechanism of the anti-oxidative effects of taraxerol and its interactions with many molecular targets have been studied .

Results or Outcomes

The effects of taraxerol on oxidative stress and cell function have been comprehensively described .

安全和危害

未来方向

Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More animal and clinical studies are also required on the metabolism, bioavailability, and safety of taraxerol to support its applications in pharmaceuticals and medicine .

属性

IUPAC Name |

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-BOTWUFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944487 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taraxerol acetate | |

CAS RN |

2189-80-2 | |

| Record name | Taraxerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)